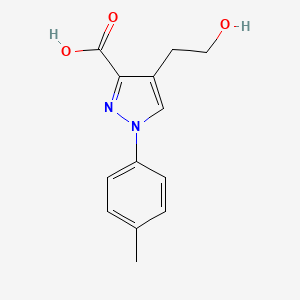

4-(2-hydroxyethyl)-1-(4-methylphenyl)-1H-pyrazole-3-carboxylic acid

Description

Historical Context and Discovery

The development of pyrazole derivatives, including 4-(2-hydroxyethyl)-1-(4-methylphenyl)-1H-pyrazole-3-carboxylic acid, traces its origins to the foundational work in heterocyclic chemistry established in the late 19th century. The first synthesis of substituted pyrazoles was accomplished in 1883 by Knorr and colleagues, who demonstrated the cyclocondensation of beta-diketones with hydrazine derivatives to produce pyrazole ring systems. This pioneering work established the fundamental synthetic pathways that would later enable the development of more complex pyrazole derivatives.

The broader historical context of pyrazole chemistry reveals a rich tradition of synthetic innovation, with early researchers recognizing the potential of these five-membered heterocycles for diverse applications. Ludwig Knorr's utilization of Emil Fischer's discovery of phenylhydrazine proved instrumental in advancing pyrazole synthesis methodologies. The evolution of synthetic techniques over subsequent decades has enabled the preparation of increasingly sophisticated pyrazole derivatives, including compounds with specific substitution patterns such as those found in this compound.

The development of this particular compound reflects the modern era of targeted heterocyclic synthesis, where specific functional group combinations are designed to achieve desired chemical and physical properties. The synthetic routes leading to such complex pyrazole derivatives have benefited from advances in organic chemistry methodology, including improved condensation reactions, regioselective synthetic strategies, and purification techniques that enable the isolation of pure compounds with well-defined structures.

Significance in Heterocyclic Chemistry

This compound exemplifies the importance of the pyrazole scaffold in modern heterocyclic chemistry. Pyrazole derivatives are recognized as pharmacologically important active scaffolds that possess diverse biological activities, making them valuable building blocks in medicinal chemistry and chemical synthesis. The pyrazole nucleus is found in numerous established pharmaceutical compounds, demonstrating its significance as a core structural element in drug design.

The chemical profile of the pyrazole ring system contributes to its widespread utility in heterocyclic chemistry. Pyrazole belongs to the class of five-membered heterocycles containing two nitrogen heteroatoms in vicinal positions, exhibiting pronounced aromatic character with a system of six pi electrons. This aromatic stability, combined with the ability to undergo electrophilic substitution reactions at position 4 and nucleophilic attacks at positions 3 and 5, makes pyrazole derivatives highly versatile synthetic intermediates.

The specific substitution pattern in this compound demonstrates the sophisticated level of structural modification possible within the pyrazole framework. The presence of a carboxylic acid group at position 3 provides opportunities for further chemical transformations, while the hydroxyethyl substituent at position 4 and the methylphenyl group at position 1 contribute to the compound's unique chemical properties and potential applications.

Nomenclature and Classification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for heterocyclic compounds. The compound is classified as a substituted pyrazole derivative, with the pyrazole ring serving as the parent heterocyclic system. The numbering system begins with the nitrogen atoms occupying positions 1 and 2 of the five-membered ring, with subsequent positions numbered sequentially.

The complete chemical identification includes the molecular formula C₁₃H₁₄N₂O₃ and the Chemical Abstracts Service registry number 1152847-88-5. Alternative nomenclature systems may refer to this compound as 4-(2-hydroxyethyl)-1-(4-methylphenyl)pyrazole-3-carboxylic acid, reflecting variations in naming conventions while maintaining chemical accuracy.

The structural classification of this compound places it within the broader category of substituted pyrazoles, specifically those bearing carboxylic acid functionality. The presence of multiple functional groups, including the carboxylic acid, hydroxyl, and aromatic substituents, categorizes this compound as a polyfunctional heterocyclic molecule with potential for diverse chemical reactivity patterns.

Basic Physicochemical Properties

The physicochemical properties of this compound reflect the combined influence of its heterocyclic core and multiple functional group substituents. The compound exhibits a molecular weight of 246.26 grams per mole, positioning it within the range typical for small organic molecules with pharmaceutical relevance.

The structural features of this compound contribute to its solubility characteristics and intermolecular interactions. The presence of both the carboxylic acid group and the hydroxyl functionality provides multiple sites for hydrogen bonding, which typically enhances water solubility and influences crystalline packing arrangements. The aromatic methylphenyl substituent contributes hydrophobic character to the molecule, creating an amphiphilic structure with both polar and nonpolar regions.

The pyrazole ring system itself contributes to the overall stability of the compound. Unlike some related heterocyclic structures such as imidazole, thiazole, and oxazole, pyrazole derivatives exhibit higher stability against oxidative metabolism, particularly resistance to cytochrome P450-mediated oxidative cleavage. This stability is attributed to the strong acidic nature of the pyrazole ring, which renders its derivatives less susceptible to oxidative degradation.

Properties

IUPAC Name |

4-(2-hydroxyethyl)-1-(4-methylphenyl)pyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3/c1-9-2-4-11(5-3-9)15-8-10(6-7-16)12(14-15)13(17)18/h2-5,8,16H,6-7H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYLVDONHTPDNSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C=C(C(=N2)C(=O)O)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-(2-hydroxyethyl)-1-(4-methylphenyl)-1H-pyrazole-3-carboxylic acid (CAS No. 1152847-88-5) is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound exhibits a range of pharmacological properties, particularly in anti-inflammatory and anticancer activities. This article reviews the biological activity of this compound, highlighting relevant research findings, case studies, and data tables.

- Molecular Formula : C13H14N2O3

- Molecular Weight : 246.26 g/mol

- CAS Number : 1152847-88-5

Anticancer Activity

Recent studies have demonstrated that various pyrazole derivatives, including this compound, possess significant anticancer properties. For instance:

- In vitro Studies : The compound displayed notable cytotoxicity against several cancer cell lines. In particular, it was tested alongside other derivatives against the HCT116 and MCF-7 cell lines, showing promising results with IC50 values comparable to established anticancer agents .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HCT116 | 0.39 ± 0.06 |

| This compound | MCF-7 | 0.46 ± 0.04 |

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. Pyrazole derivatives are known to inhibit the production of pro-inflammatory cytokines and nitric oxide (NO) in various models:

- Mechanism of Action : The inhibition of lipopolysaccharide (LPS)-induced NO production indicates potential for use in treating inflammatory diseases .

Other Biological Activities

In addition to anticancer and anti-inflammatory effects, some studies suggest that pyrazole derivatives may exhibit antibacterial and antifungal activities:

- Antifungal Activity : Certain derivatives have shown moderate to excellent activity against phytopathogenic fungi, suggesting a broader spectrum of biological activity .

Case Studies

- Study on Anticancer Efficacy : A study by Li et al. reported that a series of pyrazole derivatives exhibited significant anticancer efficacy against human cancer cell lines, including HCT116 and MCF-7, with specific focus on the inhibition of Aurora-A kinase .

- Anti-inflammatory Mechanism : Another investigation highlighted the compound's ability to reduce LPS-induced TNF-alpha production in macrophages, demonstrating its potential as an anti-inflammatory agent .

Scientific Research Applications

Anti-inflammatory and Analgesic Properties

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory and analgesic effects. 4-(2-hydroxyethyl)-1-(4-methylphenyl)-1H-pyrazole-3-carboxylic acid has been studied for its potential to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. In vitro studies demonstrated that this compound effectively reduces the production of pro-inflammatory cytokines, suggesting its potential as a therapeutic agent for conditions like arthritis and other inflammatory diseases .

Antitumor Activity

Recent investigations have highlighted the compound's antitumor properties. Studies revealed that it induces apoptosis in cancer cell lines, particularly breast and colon cancer cells. The mechanism involves the activation of caspases and modulation of apoptotic pathways, which could lead to its development as a chemotherapeutic agent .

Neuroprotective Effects

Emerging evidence suggests that this pyrazole derivative may offer neuroprotective benefits. In animal models of neurodegenerative diseases, such as Alzheimer's, it has shown promise in reducing oxidative stress and improving cognitive functions. This neuroprotective effect is attributed to its ability to scavenge free radicals and inhibit neuroinflammation .

Herbicidal Activity

The compound has been evaluated for its herbicidal properties against various weed species. Laboratory studies indicate that it disrupts the photosynthetic process in plants, leading to effective weed control without adversely affecting crop yields. This makes it a candidate for use in sustainable agricultural practices .

Fungicidal Properties

In addition to herbicidal activity, this compound exhibits fungicidal properties against several plant pathogens. Its mode of action involves inhibiting fungal cell wall synthesis, which is crucial for fungal growth and reproduction .

Polymer Chemistry

This compound has been explored as an additive in polymer formulations to enhance thermal stability and mechanical properties. Its incorporation into polymer matrices improves resistance to thermal degradation, making it suitable for applications in high-performance materials .

Nanotechnology

Recent advancements have seen the use of this compound in the synthesis of nanoparticles for drug delivery systems. The compound acts as a stabilizing agent, facilitating the formation of nanoparticles that can encapsulate therapeutic agents, thereby enhancing their bioavailability and targeted delivery .

Case Studies

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyrazole Core

Pyrazole-3-carboxylic acid derivatives exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis:

Table 1: Structural Comparison of Key Analogs

Physicochemical Properties

- Hydrophilicity : The hydroxyethyl group in the target compound increases water solubility compared to analogs with lipophilic substituents (e.g., chlorophenyl in or isopropoxy in ).

- Acid-Base Properties : The carboxylic acid at position 3 enables salt formation, enhancing solubility in basic media, a feature shared across most analogs .

Preparation Methods

Preparation of Pyrazole Core via Hydrazine Condensation

- An α,β-unsaturated ester or ketoester intermediate bearing the desired substituents (e.g., 4-methylphenyl group at N-1 and hydroxyethyl at C-4) is reacted with hydrazine or substituted hydrazines.

- This condensation occurs under low temperature to moderate heating, often in aqueous or mixed solvents.

- Catalysts such as potassium iodide or sodium iodide can be employed to promote cyclization efficiency.

- The reaction proceeds via nucleophilic attack of hydrazine on the ketoester, followed by ring closure to form the pyrazole ring.

Hydrolysis and Acidification

- Post-cyclization, the ester group is hydrolyzed under alkaline conditions or acidified directly to yield the carboxylic acid.

- Acidification is often done by dropwise addition of hydrochloric acid to adjust the pH to 1–2, precipitating the carboxylic acid.

- The solid product is filtered, washed, and dried.

Purification by Recrystallization

- The crude acid is purified by recrystallization from aqueous alcohol mixtures (methanol, ethanol, or isopropanol with water).

- Typical solvent proportions range from 35% to 65% alcohol in water.

- Reflux heating followed by cooling to 0–15 °C enhances crystal formation and purity.

- Yields of purified pyrazole carboxylic acids in related syntheses range from approximately 75% to 80%, with purity >99% by HPLC.

Data Table: Representative Preparation Parameters for Pyrazole-3-carboxylic Acid Derivatives

| Step | Conditions/Details | Outcome/Notes |

|---|---|---|

| Starting material | α,β-unsaturated ester with substituents | Precursor with 4-methylphenyl and hydroxyethyl groups |

| Substitution/acylation | Reaction with 2,2-difluoroacetyl halide or similar acyl halide | Formation of α-difluoroacetyl intermediate |

| Condensation | Reaction with methylhydrazine aqueous solution, catalyst (KI/NaI), low temp (-30 to 20 °C) | Formation of pyrazole ring |

| Cyclization | Reduced pressure and temperature rise for ring closure | Crude pyrazole-3-carboxylic acid formed |

| Acidification | Dropwise addition of 2 M HCl to pH 1–2, cooling to 10–15 °C | Precipitation of carboxylic acid |

| Purification | Recrystallization from 35–65% aqueous alcohol (methanol/ethanol/isopropanol), reflux 1–2 h, cool to 0–15 °C | High purity (>99% HPLC), 75–80% yield |

Q & A

Q. What are the recommended synthetic routes for 4-(2-hydroxyethyl)-1-(4-methylphenyl)-1H-pyrazole-3-carboxylic acid?

The compound can be synthesized via a multi-step approach:

- Step 1 : Condensation of hydrazine derivatives with β-keto esters or diketones to form the pyrazole core.

- Step 2 : Functionalization at position 4 via alkylation (e.g., using 2-bromoethanol) to introduce the hydroxyethyl group.

- Step 3 : Hydrolysis of ester intermediates (if present) to yield the carboxylic acid moiety.

- Purification : Column chromatography or recrystallization ensures purity, validated by elemental analysis and HPLC .

Q. How is the compound structurally characterized?

Key characterization methods include:

- Spectroscopy :

- ¹H/¹³C-NMR : To confirm substituent positions and hydrogen bonding (e.g., hydroxyethyl proton signals at δ ~3.6–4.0 ppm).

- IR : Carboxylic acid C=O stretch (~1700 cm⁻¹) and O-H stretch (~2500–3500 cm⁻¹).

- X-ray crystallography : Resolves tautomeric forms (e.g., keto-enol tautomerism in pyrazoles) and crystallographic packing .

Q. What preliminary biological activities have been explored for this compound?

Initial screening typically involves:

- In vitro assays : Anti-inflammatory (COX-2 inhibition), antimicrobial (MIC testing), or anticancer (cell viability assays like MTT).

- Dose-response studies : IC₅₀ values are calculated to assess potency. Contradictions in activity across studies may arise from assay conditions (e.g., cell line specificity) .

Advanced Research Questions

Q. How do structural modifications influence its pharmacological activity?

- Substituent effects :

- Methodology : Synthesize analogs (e.g., replacing hydroxyethyl with methoxyethyl) and evaluate activity shifts via SAR models.

Q. What mechanistic pathways underlie its biological effects?

- Enzyme inhibition : Molecular docking studies (e.g., COX-2 or kinase targets) predict binding modes.

- Cellular pathways : RNA-seq or proteomics can identify downstream targets (e.g., apoptosis-related proteins in cancer cells).

- Validation : Knockdown experiments (siRNA) or competitive binding assays confirm target engagement .

Q. How can contradictory data in literature be resolved?

- Reproducibility checks : Validate purity (elemental analysis ≥95%) and assay conditions (pH, solvent controls).

- Cross-disciplinary collaboration : Combine biochemical assays with computational modeling to reconcile disparities in activity reports .

Q. What is the impact of tautomerism on its reactivity and bioactivity?

- Keto-enol equilibrium : Stabilized by intramolecular hydrogen bonding (hydroxyethyl and carboxylic acid groups).

- Analytical strategies : Variable-temperature NMR or DFT calculations quantify tautomeric populations and their effects on reactivity .

Q. How can analytical methods be optimized for this compound?

- HPLC : Use C18 columns with mobile phases like acetonitrile/water (0.1% TFA) for resolution.

- LC-MS : Quantify trace impurities (e.g., synthetic byproducts) via high-resolution mass spectrometry.

- Validation : Follow ICH guidelines for linearity, LOD, and LOQ .

Safety and Handling

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.